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Drug Overview and Current Status

Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine

kinase (BTK) inhibitor that was under clinical development for the treatment of relapsing multiple sclerosis

(RMS) [1] [2]. It is important for researchers to note that in December 2023, Merck KGaA announced that

the phase III EVOLUTION clinical trials did not meet their primary endpoints, and the drug's development

has been discontinued [3] [4]. Nonetheless, the accumulated data on its pharmacokinetics and safety profile

remain valuable for the scientific community, particularly regarding hepatic safety.

Key Pharmacokinetic Properties and Metabolic
Pathway

Understanding the fundamental pharmacokinetic (PK) characteristics of evobrutinib is essential for

evaluating its hepatic disposition.

Primary Metabolic Pathway

The biotransformation of evobrutinib involves a two-step process [5]:
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CYP-Mediated Oxidation: Formation of an epoxide intermediate.

Hydrolysis: The epoxide intermediate is further hydrolyzed by soluble and mitochondrial epoxide
hydrolase to form the major circulating metabolite, the racemic dihydro-diol M463-2 (MSC2430422).

Enantioselective analysis confirmed that only the (S)-enantiomer is a major metabolite, while the (R)-

enantiomer is minor. In vitro studies demonstrated that the (S)-enantiomer lacks clinically relevant

pharmacological activity, off-target effects, and drug-drug interaction (DDI) risks [5].

The diagram below illustrates the major metabolic pathway of evobrutinib:
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Key Pharmacokinetic Parameters
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The following table summarizes the critical pharmacokinetic and pharmacodynamic targets identified during

clinical development.

Table 1: Key Evobrutinib Exposure Targets and Pharmacokinetic Parameters

Parameter Target Value Clinical Correlation

Target BTK
Occupancy (BTKO)

Steady-state pre-dose ≥95%

[1]

Associated with maximal efficacy in reducing

lesions and annualized relapse rate (ARR) [1].

AUC0–24,SS ≥400 ng•h/mL [1] Associated with improved ARR [1].

AUC0–24,SS 468 ng•h/mL [1] Associated with reduction in T1 Gd+ and
new/enlarging T2 lesions [1].

Effective Dosing 75 mg twice daily (fasted) or
45 mg twice daily (with food)

[1]

Achieves target exposure and BTK occupancy
[1].

Half-Life
(Geometric Mean)

~2 hours [6] Short half-life necessitates twice-daily dosing

for continuous target coverage [6].

Hepatic Safety and Liver Enzyme Elevations

Although dedicated hepatic impairment studies were not identified, integrated safety data from phase II trials

and regulatory actions provide critical insights.

Liver Safety Data from Clinical Trials

An integrated safety analysis of phase II trials, which included patients with multiple sclerosis (MS),

rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE), reported on liver enzyme changes [6].

Table 2: Incidence of Liver Enzyme Elevations in Phase II Integrated Safety Analysis

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 8 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9763187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9763187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9763187/
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Adverse Event
Evobrutinib (EAIR/100 pt-
years)

Placebo (EAIR/100 pt-
years)

Elevated Alanine Aminotransferase
(ALT)

4.8 2.8

Elevated Aspartate Aminotransferase
(AST)

3.5 0.7

EAIR: Exposure-Adjusted Incidence Rate.

This analysis concluded that evobrutinib was "generally well tolerated" but noted these transient elevations

in ALT/AST as a feature of its safety profile [6].

FDA Partial Clinical Hold and Clinical Implications

In April 2023, the FDA placed a partial clinical hold on evobrutinib trials following two cases of drug-

induced liver injury in the phase III program [7]. Key details include:

The liver injury was manifested as elevated liver enzymes, indicative of hepatocellular damage.
Both cases were asymptomatic and detected through routine laboratory monitoring.

The abnormalities normalized after discontinuation of evobrutinib [7].
The hold specifically prohibited dosing new patients and those on treatment for less than 70 days [7].

This regulatory action underscores the importance of vigilant liver function monitoring in any future clinical

applications of BTK inhibitors.

Proposed Protocol for Hepatic Impairment Assessment

Given the lack of direct data, the following protocol is proposed based on evobrutinib's metabolic profile

and the observed hepatic safety signals.

Study Design
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Type: Open-label, parallel-group, single-dose pharmacokinetic study.

Cohorts: Participants will be enrolled into four groups based on Child-Pugh classification: normal
hepatic function, mild impairment (Child-Pugh A), moderate impairment (Child-Pugh B), and

severe impairment (Child-Pugh C).
Dosing: A single oral dose of evobrutinib 45 mg or 75 mg administered with a standardized meal.

Key Assessments and Methodology

Pharmacokinetic Sampling: Intensive plasma sampling over 24 hours post-dose to measure

evobrutinib and its M463-2 metabolite concentrations.
Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS). Plasma samples will be protein-precipitated. Evobrutinib and M463-2 will be
separated using a reverse-phase C18 column and detected via multiple reaction monitoring

(MRM).
Pharmacodynamic Assessment: BTK Occupancy (BTKO) in peripheral blood mononuclear cells

(PBMCs) using a target engagement assay at pre-dose and 2, 4, 12, and 24 hours post-dose.
Safety Monitoring: Liver Function Tests (LFTs) including ALT, AST, total bilirubin, and alkaline

phosphatase at baseline and daily for 14 days post-dose. Monitoring for symptoms of hepatic injury.

Data Analysis

Primary PK Parameters: AUC~0-inf~, C~max~, half-life (t~1/2~), and protein binding for both

evobrutinib and its major metabolite.
Statistical Comparison: Geometric mean ratios (GMR) and 90% confidence intervals for PK

parameters in impaired groups vs. the normal group.

The workflow for the proposed hepatic impairment study is outlined below:
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Conclusion and Research Implications

The development of evobrutinib, while discontinued, offers critical lessons for drug developers. The

absence of formal hepatic impairment data, combined with clear signals of potential hepatotoxicity

observed in clinical trials and the subsequent FDA partial clinical hold, highlights a significant knowledge

gap [7]. The proposed metabolic pathway and detailed protocol provided here are intended to serve as a

template for future investigations into BTK inhibitors or other drugs with similar metabolic characteristics.

For any clinical development of compounds in this class, rigorous baseline and ongoing monitoring of

liver enzymes is strongly recommended to ensure patient safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Determination of a clinically effective evobrutinib dose [pmc.ncbi.nlm.nih.gov]

2. EMD Serono Highlights New Four-Year Efficacy and Safety Data for... [biospace.com]

3. Merck KGaA drops evobrutinib in wake of double phase 3 fail [fiercebiotech.com]

4. Merck Provides Update on Phase III Results for Evobrutinib in... [merckgroup.com]

5. Evobrutinib pathway to its major metabolite M463-2 and ... [pubmed.ncbi.nlm.nih.gov]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-body-img
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://multiplesclerosisnewstoday.com/news-posts/2023/04/13/fda-puts-partial-hold-ms-trials-btk-inhibitor-evobrutinib-merck/
https://www.smolecule.com/products/s527651?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://www.biospace.com/emd-serono-highlights-new-four-year-efficacy-and-safety-data-for-investigational-btk-inhibitor-evobrutinib-in-rms
https://www.fiercebiotech.com/biotech/merck-kgaa-drops-evobrutinib-marking-end-road-btk-inhibitors-blockbuster-dreams
https://www.merckgroup.com/en/news/evobrutinib-phase-lll.html
https://pubmed.ncbi.nlm.nih.gov/37880944/
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


6. Characterisation of the safety profile of evobrutinib in over ... [pmc.ncbi.nlm.nih.gov]

7. FDA puts partial hold on trials of Merck KGaA's evobrutinib ... [multiplesclerosisnewstoday.com]

To cite this document: Smolecule. [Evobrutinib: Application Notes on Hepatic Safety and

Pharmacokinetics]. Smolecule, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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